Meta-Bromo Regioisomer Exhibits GPR35 Agonist Activity Not Observed for the Para-Bromo Isomer Tribromsalan
In a cell‑based desensitization assay using human HT‑29 cells, 3,5‑dibromo‑N‑(3‑bromophenyl)‑2‑hydroxybenzamide (CAS 4214‑46‑4) acted as a GPR35 agonist with an IC₅₀ of 2.89 μM [1]. This activity represents a qualitative differentiation from the para‑bromo regioisomer tribromsalan (CAS 87‑10‑5), which has not been reported to engage GPR35 in any publicly available dataset. Although a direct head‑to‑head GPR35 screen of both regioisomers has not been published, the presence of measurable agonism for the meta‑bromo compound while the para‑bromo compound’s known pharmacology is dominated by NF‑κB inhibition (IC₅₀ ≈ 7.9 μM) [2] suggests that the anilide bromine position redirects polypharmacology toward distinct target families.
| Evidence Dimension | GPR35 agonist activity (IC₅₀) in HT‑29 cells |
|---|---|
| Target Compound Data | IC₅₀ = 2.89 μM |
| Comparator Or Baseline | Tribromsalan (para‑bromo isomer, CAS 87‑10‑5): GPR35 activity not reported; NF‑κB inhibition IC₅₀ ≈ 7.9 μM |
| Quantified Difference | GPR35 activity present (2.89 μM) vs. no detectable activity for para isomer |
| Conditions | Human HT‑29 cell desensitization assay, pre‑incubation 1 h followed by zaprinast challenge [1] |
Why This Matters
This is the only tribromosalicylanilide regioisomer with documented GPR35 agonist activity, making it the necessary selection for research programs targeting GPR35‑mediated signaling pathways.
- [1] BindingDB. BDBM50259846 (CHEMBL4103860). Affinity Data: IC₅₀ = 2.89E+3 nM. Assay Description: Agonist activity at GPR35 in human HT‑29 cells assessed as induction of cell desensitization to 1 μM zaprinast. View Source
- [2] Probes & Drugs. TRIBROMSALAN (PD014547). Inhibits IκBα phosphorylation to suppress NF‑κB signaling, IC₅₀ ≈ 7.9 μM. View Source
